POTASSIUM MALEATE
Overview
Description
Potassium maleate is a chemical compound with the molecular formula C4H2K2O4. It is the potassium salt of maleic acid and is known for its various applications in different fields. This compound is often used as an acidity regulator, antioxidant, and food flavoring agent. It plays a crucial role in the transport of nitrate from the roots to the leaves in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium maleate can be synthesized through the neutralization of maleic acid with potassium hydroxide. The reaction typically involves dissolving maleic acid in water and gradually adding potassium hydroxide while maintaining a controlled temperature. The reaction can be represented as follows:
C4H4O4+2KOH→C4H2K2O4+2H2O
Industrial Production Methods
In industrial settings, this compound is produced through large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-purity reagents and controlled reaction parameters such as temperature, pH, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
Potassium maleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form potassium fumarate.
Reduction: It can be reduced to form potassium succinate.
Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium (Pd) is used for reduction.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) are used for substitution reactions.
Major Products Formed
Oxidation: Potassium fumarate
Reduction: Potassium succinate
Substitution: Halogenated maleate derivatives
Scientific Research Applications
Potassium maleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: this compound is used in studies related to plant physiology, particularly in the transport of nitrate.
Medicine: It is used in the formulation of certain pharmaceutical products.
Industry: This compound is used as an acidity regulator, antioxidant, and food flavoring agent in the food industry .
Mechanism of Action
The mechanism of action of potassium maleate involves its interaction with various molecular targets and pathways. In plants, this compound plays a crucial role in the transport of nitrate from the roots to the leaves. It is involved in the oxidation of potassium malate to potassium carbonate, which is then converted to potassium nitrate and transported back to the leaves .
Properties
IUPAC Name |
dipotassium;(Z)-but-2-enedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.2K/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1-;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPKCSFVQGSAJU-UAIGNFCESA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2K2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426019 | |
Record name | Maleic acid dipotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4151-34-2, 10237-70-4 | |
Record name | Maleic acid dipotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Maleic acid, potassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Z)-2-Butenedioic acid dipotassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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